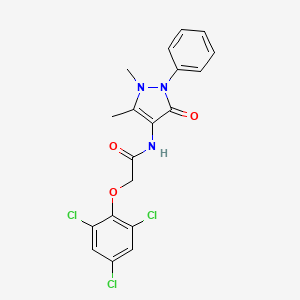![molecular formula C22H20N2O4 B5782225 N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5782225.png)
N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]diacetamide, commonly known as PPD, is a chemical compound that has been widely used in scientific research. PPD is a member of the bis(amide) family and is known for its ability to form stable complexes with various metal ions. Due to its unique chemical structure and properties, PPD has been utilized in a variety of scientific applications, including catalysis, separation science, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of PPD is related to its ability to form stable complexes with metal ions. These complexes can interact with various biological molecules, including proteins, nucleic acids, and enzymes, and modulate their activity. In addition, PPD has been shown to exhibit antioxidant activity, which may contribute to its biological effects.
Biochemical and Physiological Effects:
PPD has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that PPD can inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. In addition, PPD has been shown to exhibit antioxidant activity and protect cells from oxidative stress. In vivo studies have demonstrated that PPD can modulate the activity of various biological systems, including the immune system, the cardiovascular system, and the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPD has several advantages as a research tool. Its ability to form stable complexes with metal ions makes it a valuable ligand for stabilizing metal catalysts and improving their activity. In addition, PPD's chelating properties make it a useful tool for selectively extracting metal ions from complex mixtures. However, PPD also has some limitations. Its synthesis is complex and requires several steps, which can make it difficult to obtain in large quantities. In addition, PPD's stability in biological systems is not well understood, which may limit its potential as a drug candidate.
Direcciones Futuras
There are several potential future directions for research involving PPD. One area of interest is the development of PPD-based metal catalysts for use in organic synthesis. Another area of interest is the exploration of PPD's potential as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, further studies are needed to better understand PPD's stability in biological systems and its potential as a diagnostic tool.
Métodos De Síntesis
PPD can be synthesized through a multistep process that involves the reaction of 1,3-dibromobenzene with sodium hydroxide to form 1,3-dihydroxybenzene. This intermediate is then reacted with phthalic anhydride to produce 1,3-bis(4-carboxyphenoxy)benzene. Finally, PPD is obtained by reacting 1,3-bis(4-carboxyphenoxy)benzene with acetic anhydride in the presence of sulfuric acid.
Aplicaciones Científicas De Investigación
PPD has been widely used in scientific research due to its ability to form stable complexes with various metal ions. These complexes have been utilized in a variety of applications, including catalysis, separation science, and medicinal chemistry. In catalysis, PPD has been used as a ligand to stabilize metal catalysts and improve their catalytic activity. In separation science, PPD has been used as a chelating agent to selectively extract metal ions from complex mixtures. In medicinal chemistry, PPD has been explored as a potential drug candidate due to its ability to interact with metal ions in biological systems.
Propiedades
IUPAC Name |
N-[4-[3-(4-acetamidophenoxy)phenoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15(25)23-17-6-10-19(11-7-17)27-21-4-3-5-22(14-21)28-20-12-8-18(9-13-20)24-16(2)26/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOLWTNLKLLJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[3-(4-acetamidophenoxy)phenoxy]phenyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-bromo-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5782176.png)

![2-{4-ethyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5782182.png)
![methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5782187.png)
![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5782189.png)


![1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5782206.png)
![N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5782210.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5782222.png)
